molecular formula C25H26FN5O2S B11268157 N-cyclopentyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

N-cyclopentyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Katalognummer: B11268157
Molekulargewicht: 479.6 g/mol
InChI-Schlüssel: CQSMPUAAWBKHCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a triazoloquinazoline derivative featuring a cyclopentyl carboxamide group, a 4-fluorobenzylthio substituent, and a propyl side chain. Its synthesis likely involves multi-step reactions, including Friedel-Crafts alkylation, nucleophilic substitution, and cyclization, as seen in analogous triazole-based compounds . Key functional groups include the thioether linkage, fluorinated aromatic ring, and carboxamide moiety, which collectively influence solubility, bioavailability, and target binding .

Eigenschaften

Molekularformel

C25H26FN5O2S

Molekulargewicht

479.6 g/mol

IUPAC-Name

N-cyclopentyl-1-[(4-fluorophenyl)methylsulfanyl]-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

InChI

InChI=1S/C25H26FN5O2S/c1-2-13-30-23(33)20-12-9-17(22(32)27-19-5-3-4-6-19)14-21(20)31-24(30)28-29-25(31)34-15-16-7-10-18(26)11-8-16/h7-12,14,19H,2-6,13,15H2,1H3,(H,27,32)

InChI-Schlüssel

CQSMPUAAWBKHCV-UHFFFAOYSA-N

Kanonische SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC5=CC=C(C=C5)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of N-cyclopentyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multiple steps, including the formation of the triazoloquinazoline core and the introduction of various substituents. Common synthetic routes include:

    Formation of the Triazoloquinazoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclopentyl Group: This can be achieved through alkylation reactions using cyclopentyl halides.

    Attachment of the Fluorobenzylthio Moiety: This step typically involves nucleophilic substitution reactions using 4-fluorobenzyl halides and thiol reagents.

    Final Functionalization:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Analyse Chemischer Reaktionen

N-Cyclopentyl-1-((4-Fluorbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-8-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Diese Verbindung kann unter Verwendung gängiger Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.

    Reduktion: Reduktionsreaktionen unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid können die Carbonylgruppe in einen Alkohol umwandeln.

    Hydrolyse: Die Carboxamidgruppe kann unter sauren oder basischen Bedingungen hydrolysiert werden, um die entsprechende Carbonsäure und das Amin zu ergeben.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-Cyclopentyl-1-((4-Fluorbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-8-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Kinasen. Die Verbindung bindet an das aktive Zentrum dieser Enzyme und hemmt ihre Aktivität, wodurch wichtige Signalwege gestört werden, die an der Zellproliferation und dem Überleben beteiligt sind. Diese Hemmung kann zur Induktion von Apoptose in Krebszellen und zur Unterdrückung des Tumorwachstums führen.

Wirkmechanismus

The mechanism of action of N-cyclopentyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby disrupting key signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structure and Substitution Patterns

The triazoloquinazoline scaffold is shared with compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (compounds [7–9] in ). However, the target compound differs in:

  • Side Chains : The propyl group at position 4 replaces bulkier sulfonylbenzene or halogenated aryl groups.
  • Thioether Linkage : The (4-fluorobenzyl)thio group replaces simpler alkyl or arylthio substituents (e.g., phenylthio in compounds [10–15]) .
  • Carboxamide : The cyclopentyl carboxamide at position 8 introduces steric bulk compared to unsubstituted carboxamides or hydrazine derivatives.
Spectral and Tautomeric Properties
  • IR Spectroscopy :
    • The absence of a νS-H band (~2500–2600 cm⁻¹) in the target compound aligns with thione tautomer dominance, similar to compounds [7–9] .
    • The νC=O stretch (1663–1682 cm⁻¹) in precursor hydrazinecarbothioamides is absent in triazoloquinazolines, confirming cyclization .
  • NMR Analysis: Substituent-induced chemical shift variations (e.g., 4-fluorobenzyl vs. 2,4-difluorophenyl groups) alter proton environments in regions analogous to "A" (positions 39–44) and "B" (positions 29–36) in . For example, the 4-fluorobenzyl group would deshield adjacent protons more than a non-fluorinated alkyl chain .

Table 1: Key Spectral Comparisons

Property Target Compound Compound [7] (X = H) Compound [10] (S-alkylated)
νC=S (cm⁻¹) Not detected (thione form) 1247–1255 1243–1258 (pre-cyclization)
νC=O (cm⁻¹) Absent Absent 1663–1682 (precursor)
NH Stretch (cm⁻¹) 3278–3414 (thione tautomer) 3278–3414 3150–3319 (hydrazinecarbothioamide)
¹H-NMR Shifts (ppm) Region A/B variations* Similar to Rapa derivatives Distinct alkylation shifts

*Inferred from ’s methodology .

Biologische Aktivität

N-cyclopentyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and comparative studies with related compounds.

Structural Overview

The compound features a triazoloquinazoline core , which is pivotal for its biological interactions. The presence of a cyclopentyl group and a fluorobenzylthio moiety enhances its chemical properties and influences its biological activity. These structural elements contribute to the compound's ability to interact with various biological targets, including enzymes and receptors.

Preliminary studies indicate that this compound may exert its biological effects through:

  • Enzyme Inhibition : The compound likely binds to active sites on specific enzymes, altering their activity and affecting downstream signaling pathways.
  • Receptor Modulation : It may interact with receptors involved in inflammatory responses or cancer pathways, leading to therapeutic effects.

Pharmacological Properties

Research suggests that this compound exhibits anti-inflammatory and anticancer properties. Its ability to inhibit key signaling pathways associated with these conditions is particularly noteworthy. For instance:

  • Anti-inflammatory Activity : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
  • Anticancer Activity : Initial findings point towards its potential in targeting cancer cells by disrupting their growth signals.

Comparative Studies

To understand the unique aspects of this compound in relation to other compounds in its class, the following table compares it with similar structures:

Compound NameStructural FeaturesUnique Aspects
N-cyclopentyl-1-((3-fluorobenzyl)thio)-5-oxo...Similar core structure with a different fluorobenzyl groupVariation in biological activity due to different substituents
N-cyclopentyl-1-((2-fluorobenzyl)thio)-5-oxo...Another variant with a different fluorobenzyl groupInsights into structure–activity relationships
9-fluoro-4-propyl-1-sulfanylidene...Contains a sulfanylidene group instead of thioetherDifferent reactivity patterns due to sulfur oxidation state

This table illustrates how variations in substituents can significantly impact the biological activity and pharmacological potential of compounds within this chemical family.

Case Studies

Several studies have explored the biological activity of related compounds within the triazoloquinazoline class. For instance:

  • Anti-inflammatory Studies : A study demonstrated that derivatives similar to N-cyclopentyl... exhibited significant inhibition of COX enzymes in vitro, suggesting a pathway for developing anti-inflammatory agents.
  • Anticancer Research : Another investigation highlighted the anticancer properties of triazoloquinazolines against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.